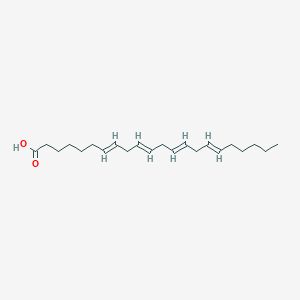
adrenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Adrenic acid can be synthesized from arachidonic acid through a series of elongation reactions. The process involves the addition of two carbon units to the carboxyl end of arachidonic acid . This elongation is typically catalyzed by elongase enzymes. Industrial production methods often involve the extraction of this compound from natural sources, such as animal tissues, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Adrenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze the oxidation of this compound to form epoxy fatty acids . These epoxy fatty acids can further undergo hydrolysis by soluble epoxide hydrolase to form dihydroxy fatty acids . Major products formed from these reactions include epoxydocosatrienoic acids and dihydroxydocosatrienoic acids .
Aplicaciones Científicas De Investigación
Adrenic acid has several scientific research applications across various fields:
Chemistry: It is used as a precursor for the synthesis of various bioactive lipids, including epoxy fatty acids.
Biology: this compound plays a role in cell signaling and inflammation regulation.
Industry: It is used in the production of specialized lipid-based products and supplements.
Mecanismo De Acción
Adrenic acid exerts its effects through its metabolites, which act as signaling molecules. These metabolites include epoxy fatty acids and dihydroxy fatty acids, which are formed through the action of cytochrome P450 enzymes and soluble epoxide hydrolase . These metabolites modulate various physiological processes, including inflammation, vascular tone, and cell apoptosis . For example, epoxy fatty acids derived from this compound can activate potassium channels, leading to vasodilation and reduced blood pressure .
Comparación Con Compuestos Similares
Adrenic acid is structurally similar to arachidonic acid, differing only by the addition of two carbon atoms . Both fatty acids are metabolized by similar enzymatic pathways, including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . this compound has unique biological activities, such as its ability to inhibit leukotriene B4 formation and enhance efferocytosis of apoptotic cells . Other similar compounds include eicosapentaenoic acid and docosahexaenoic acid, which are omega-3 fatty acids with distinct anti-inflammatory properties .
Propiedades
Número CAS |
2091-25-0 |
|---|---|
Fórmula molecular |
C22H36O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24) |
Clave InChI |
TWSWSIQAPQLDBP-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
| 28874-58-0 | |
Sinónimos |
7,10,13,16-docosatetraenoic acid adrenic acid adrenic acid, (Z)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)


![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)
![(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1233471.png)


![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)


